molecular formula C12H8FNO3S B2818191 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde CAS No. 1140506-56-4

2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde

Cat. No. B2818191
CAS RN: 1140506-56-4
M. Wt: 265.26
InChI Key: GFTAQHCYETYPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde” is a chemical compound with the CAS number 1140506-56-4 . It has a molecular weight of 265.26 and a molecular formula of C12H8FNO3S . It is typically stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of “2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde” consists of a nicotinaldehyde core with a fluorophenylsulfonyl group attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde” has a molecular weight of 265.26 and a molecular formula of C12H8FNO3S . It is typically stored in an inert atmosphere at 2-8°C . Further physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Chemical Biology and Molecular Pharmacology Applications

Recent studies highlight the utility of sulfonyl fluorides, including derivatives of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde, as reactive probes in chemical biology and molecular pharmacology. A novel approach for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation has been developed. This method is applicable to a wide range of carboxylic acids, including natural products and drug derivatives, enabling the construction of diverse sulfonyl fluoride compound libraries. Such compounds are crucial for studying protein functions and drug discovery processes due to their unique reactivity and selectivity (Xu et al., 2019).

Advanced Materials and Fuel Cell Applications

The synthesis of novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and tetramethyl biphenyl moieties, through the polycondensation of 4-fluorophenyl sulfone, demonstrates the compound's role in creating materials with exceptional film-forming properties, mechanical integrity, and thermal stability. These properties are critical for high-temperature fuel cell applications, particularly in proton exchange membrane fuel cells (PEMFCs), where high oxidative stability and proton conductivity are required (Pefkianakis et al., 2005).

Drug Discovery and Antiandrogen Therapies

In the realm of drug discovery, derivatives of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde have been investigated for their potential as nonsteroidal antiandrogens. For instance, the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including compounds featuring the 4-fluorophenylsulfonyl group, have been explored. These studies aim at developing novel, potent antiandrogens for treating androgen-responsive conditions, highlighting the compound's relevance in medicinal chemistry (Tucker et al., 1988).

Synthesis and Application in Carbohydrate Chemistry

The development of the 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl group protection showcases another application in synthetic chemistry. This method facilitates the synthesis of protected glycosyl donors, crucial for constructing complex carbohydrates. The Fsec group can be cleaved under mild conditions, offering a versatile tool for carbohydrate chemists in synthesizing glycoconjugates and other glycosylated molecules (Spjut et al., 2010).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTAQHCYETYPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-3-pyridinecarboxaldehyde (4.04 g, 2.86 mmol) and 4-fluorobenzenesulfinic acid sodium salt (5.73 g, 3.14 mmol) were dissolved in DMSO (100 ml) and the mixture was heated at 100° C. for 72 h under nitrogen. Upon cooling to ambient the mixture was diluted with water (500 ml) and extracted with EtOAc (3×). The combined organics were washed with water, brine, dried (MgSO4) and evaporated to dryness to afford 7.89 g of crude product. The crude compound was pre-absorbed onto silica and purified by dry pad suction column chromatography, eluting with heptane using an EtOAc gradient, to afford 4.14 g (41%) of the desired product as a yellow solid (plates) (MP=131-131.3° C.; IR=1691 cm−1; HPLC=7.21 min>99%).
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.